Stoichiometric Single-Label Addition vs. dUTP Analogs
Dig-11-ddUTP functions as a chain terminator due to its 2′,3′-dideoxy structure, enabling Terminal deoxynucleotidyl Transferase (TdT) to add exactly one digoxigenin label to the 3′-terminus of an oligonucleotide. This produces a homogeneous population of singly-labeled probes [1]. In contrast, Dig-11-dUTP (which retains the 3′-OH group) supports multiple incorporation events, generating probes with variable tail lengths and heterogeneous labeling densities . Biotin-11-UTP, an alternative substrate for 3′-end labeling, yields an average of 1–3 incorporated nucleotides per oligonucleotide, introducing population heterogeneity and variable steric bulk at the 3′-end [2].
| Evidence Dimension | Number of labeled nucleotides incorporated per oligonucleotide |
|---|---|
| Target Compound Data | 1 (exactly one label per molecule) |
| Comparator Or Baseline | Dig-11-dUTP: >1 (multiple incorporation, tail length variable); Biotin-11-UTP: 1–3 (average); Dig-11-UTP: 1–3 (average) |
| Quantified Difference | 1 (stoichiometric, homogeneous) vs. >1 (heterogeneous, variable) |
| Conditions | TdT-mediated 3′-end labeling of ssDNA oligonucleotides, in vitro |
Why This Matters
Stoichiometric single-label addition ensures probe uniformity, which is critical for quantitative assays such as EMSA where variable labeling density can alter protein-DNA binding affinity and produce irreproducible electrophoretic mobility shifts.
- [1] Jena Bioscience. DIG-11-ddUTP Product Datasheet: "acts as a chain terminator leading to the addition of one Digoxigenin label per molecule only." Cat. No. NU-1619-DIGX. View Source
- [2] Jena Bioscience. Biotin & Digoxigenin 3' End Oligonucleotide Labeling Kits: "n = 1 for labeled ddUTP, n = 1–3 (average) for labeled UTP." View Source
